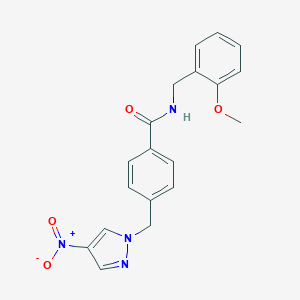
N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide, also known as CZ-1, is a novel compound with potential applications in scientific research. CZ-1 is a member of the adamantane-based triazole antifungal agents and has been shown to have potent antifungal activity against several fungal strains.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is not fully understood, but it is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the fungal cell membrane, leading to cell death. N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has also been shown to inhibit the activity of fungal cytochrome P450 enzymes, which are involved in the metabolism of ergosterol.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further research. Studies have also shown that N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide does not affect the growth of mammalian cells, indicating its selectivity towards fungal cells. N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is its potent antifungal activity, which makes it a useful tool for studying fungal infections. N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide also has minimal toxicity, making it a safer alternative to other antifungal agents. However, one limitation of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide. One area of interest is its potential use as a treatment for fungal infections in humans. Further studies are needed to determine the safety and efficacy of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide in humans. Another area of interest is its potential use as a tool for studying fungal infections in animal models. Studies are needed to determine the optimal dosage and administration route of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide in animal models. Finally, further studies are needed to determine the mechanism of action of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide and to identify potential targets for drug development.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide involves the reaction of 5-chloro-2-methylbenzoyl chloride with 1-adamantylamine to obtain 5-chloro-2-methyl-N-(1-adamantyl)benzamide. This intermediate product is then reacted with sodium azide and copper (I) iodide to form the triazole ring, resulting in the final product N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide. The synthesis method of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has shown promising results in scientific research, particularly in the field of antifungal agents. Studies have shown that N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has potent antifungal activity against several fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has also been shown to have synergistic effects with other antifungal agents, such as fluconazole and amphotericin B.
Eigenschaften
Produktname |
N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide |
|---|---|
Molekularformel |
C20H23ClN4O |
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4O/c1-13-2-3-16(21)5-17(13)24-18(26)19-6-14-4-15(7-19)9-20(8-14,10-19)25-12-22-11-23-25/h2-3,5,11-12,14-15H,4,6-10H2,1H3,(H,24,26) |
InChI-Schlüssel |
KKAGALZTOVTWOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)

![N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)
![4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)

![{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B213683.png)
![N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213684.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B213686.png)
![1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213688.png)